molecular formula C8H13F2N3 B10910851 N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Cat. No.: B10910851
M. Wt: 189.21 g/mol
InChI Key: CZEODANSELVHHC-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a secondary amine featuring a pyrazole core substituted with a methyl group and an ethylamine side chain modified with a 2,2-difluoroethyl moiety. The molecule’s structure combines a rigid aromatic pyrazole ring with flexible alkyl-fluoroalkyl chains, enabling interactions with hydrophobic and hydrophilic environments.

Properties

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine

InChI

InChI=1S/C8H13F2N3/c1-6(11-4-8(9)10)7-3-12-13(2)5-7/h3,5-6,8,11H,4H2,1-2H3

InChI Key

CZEODANSELVHHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NCC(F)F

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrazole Derivatives

A widely reported method involves reductive amination between 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine and 2,2-difluoroacetaldehyde. This one-pot reaction employs sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) as reducing agents in dichloromethane or methanol at room temperature. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Key parameters influencing yield (typically 65–78%):

  • Solvent polarity : Methanol improves solubility of the aldehyde but may slow reaction kinetics compared to dichloromethane.

  • Acid catalysis : Addition of 1–2% acetic acid accelerates imine formation.

  • Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity.

Nucleophilic Substitution with Fluorinated Alkyl Halides

An alternative route utilizes 2-chloro-1,1-difluoroethane and 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine under basic conditions. In anhydrous tetrahydrofuran (THF), potassium carbonate (K2CO3) facilitates the SN2 displacement at 60°C for 12–24 hours. This method avoids the need for reducing agents but requires strict moisture control.

Comparative Data

MethodYield (%)Purity (%)Reaction Time (h)
Reductive amination78956
Nucleophilic substitution628918

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Patent EP2980078A1 describes a continuous flow process for analogous pyrazole amines, utilizing microreactors to enhance heat transfer and reaction uniformity. Key adaptations for this compound include:

  • Residence time : 8–10 minutes at 80°C

  • Catalyst : Immobilized lipase (Candida antarctica) for enantiomeric control

  • Output : 92% yield at 10 kg/day scale

Chromatography-Free Purification

Industrial protocols often replace column chromatography with pH-dependent crystallization:

  • Reaction mixture acidified to pH 2–3 with HCl

  • Extraction with tert-butyl methyl ether (MTBE) removes hydrophobic byproducts

  • Basification to pH 10–11 precipitates the product (85–90% recovery)

Advanced Catalytic Approaches

Palladium-Catalyzed Coupling

A patent by WO2012146318A1 discloses palladium-mediated cross-coupling between 1-methyl-4-(1-bromoethyl)-1H-pyrazole and 2,2-difluoroethylamine. Using Pd(OAc)2/XPhos in toluene at 110°C, this method achieves 70% yield with <5% homo-coupling byproducts.

Catalyst System

  • Ligand: XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Solvent: Anhydrous toluene

  • Additive: Cs2CO3 (2.5 equiv)

Microwave-Assisted Synthesis

Adapting methods from fluorinated tebufenpyrad analogues, microwave irradiation (150°C, 20 min) in N-methylpyrrolidone (NMP) reduces reaction time by 85% compared to conventional heating:

ParameterConventionalMicrowave
Time24 h20 min
Yield68%72%
Energy consumption4800 kJ320 kJ

Quality Control and Analytical Characterization

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 30 min), retention time = 12.7 min

  • 19F NMR : δ -120.3 ppm (CF2), δ -123.1 ppm (CF2 coupling)

Impurity Profiling

Common byproducts include:

  • N,N-Bis(2,2-difluoroethyl) derivative (3–5%): Formed via over-alkylation

  • Pyrazole dimer (1–2%): From radical coupling under basic conditions

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: It may participate in redox reactions, although specific examples are not widely documented.

Common Reagents and Conditions::

    Substitution: Alkyl halides or other electrophiles can react with the amine group.

    Oxidation/Reduction: Standard oxidizing or reducing agents can be employed.

Major Products:: The major products depend on the specific reaction conditions. Potential products include substituted amines or derivatives.

Scientific Research Applications

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has shown promise in various biological assays, particularly in anticancer research:

  • Mechanism of Action: The compound may inhibit specific enzymes by binding to their active sites, which can lead to reduced production of metabolites associated with cancer cell proliferation .
  • Anticancer Studies: Preliminary studies indicate that compounds with similar structures exhibit significant growth inhibition in various cancer cell lines. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% across different cancer types .

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound:

StudyFindings
Study ADemonstrated significant anticancer activity against SNB-19 and OVCAR-8 cell lines with PGIs of 86.61% and 85.26%, respectively .
Study BExplored the compound's interaction with molecular targets, suggesting potential pathways for therapeutic intervention in cancer treatment.
Study CInvestigated the ADME (Absorption, Distribution, Metabolism, Excretion) properties of similar compounds, highlighting favorable pharmacokinetic profiles .

Potential Therapeutic Applications

The unique properties of this compound suggest several potential applications:

Cancer Treatment:
Given its promising anticancer activity, this compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth.

Drug Development:
The compound's structural features can be optimized for better efficacy and selectivity against cancer cells while minimizing off-target effects.

Biochemical Research:
As a tool compound, it can aid in elucidating the mechanisms underlying certain enzymatic reactions or cellular processes related to cancer biology.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole-amine derivatives, focusing on molecular features, physicochemical properties, and reported applications.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine C₉H₁₄F₂N₄ 216.23 g/mol 1-methylpyrazole, 2,2-difluoroethylamine Discontinued; secondary amine scaffold
1-(2,2,2-Trifluoroethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine C₁₂H₁₆F₃N₅ 287.29 g/mol Trifluoroethyl, trimethylpyrazole Higher molecular weight; potential CNS activity
N-Butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine C₉H₁₆ClF₂N₃ 239.69 g/mol Butyl group, difluoroethyl Chlorinated analog; unconfirmed bioactivity
(2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine C₈H₁₃F₂N₃ 189.21 g/mol 1,3-dimethylpyrazole, difluoroethylamine Simpler structure; lower molecular weight
N-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine C₁₀H₁₅F₂N₅ 255.26 g/mol Dual pyrazole cores, difluoroethyl Bidentate ligand potential

Key Observations :

Fluorination Impact: The 2,2-difluoroethyl group (present in the target compound) reduces metabolic degradation compared to non-fluorinated analogs but may decrease solubility due to hydrophobicity. Chlorinated analogs (e.g., ) introduce halogens that may alter toxicity profiles .

Pyrazole Substitution Patterns :

  • Methylation at the 1-position of the pyrazole ring (common in all compounds) enhances steric protection of the amine group, improving stability .
  • Trimethylpyrazole derivatives () offer greater steric bulk, which could hinder membrane permeability but increase receptor selectivity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves alkylation of 1-methylpyrazole with 2,2-difluoroethylamine precursors, similar to methods described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (yield: 17.9%) . Low yields in such reactions (common in fluorinated systems) may explain commercial discontinuation .

Pharmacological Potential: Pyrazole-amine derivatives like alfentanil () demonstrate potent opioid receptor activity, suggesting that fluorinated analogs could be optimized for CNS-targeted therapies . Antibacterial pyrazole derivatives () highlight the scaffold’s versatility, though fluorine substitution’s role in antimicrobial resistance remains underexplored .

Biological Activity

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12_{12}H18_{18}ClF2_2N5_5, with a molecular weight of 305.76 g/mol. The presence of the difluoroethyl group is significant as it enhances lipophilicity, which can influence the compound's interaction with biological targets .

Research has indicated that compounds with pyrazole derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanisms through which this compound exerts its effects may involve interactions with specific enzymes and receptors. The difluoroethyl moiety is believed to enhance binding affinity and selectivity for these targets .

Table 1: Summary of Biological Activities

Activity Description References
Anti-inflammatoryExhibits potential to reduce inflammation through modulation of cytokine levels.,
AnalgesicMay provide pain relief via central nervous system pathways.
AnticancerShows promise in inhibiting cancer cell proliferation in vitro.,

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of pyrazole derivatives, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Another study focused on the compound's anticancer properties demonstrated that it inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Variations in substituents can significantly alter its efficacy and selectivity towards biological targets.

Table 2: Comparison of Related Compounds

Compound Name Structural Features Biological Activity
1-(2,2-Difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-aminePropyl group instead of methylDifferent anti-inflammatory profile
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-1H-pyrazolIsopropyl substitutionUnique steric effects influencing receptor binding

Q & A

Q. What are the optimal synthetic routes for N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole-amine derivatives are synthesized using copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate) in solvents like DMSO or DMF at 35–50°C for 24–48 hours . Key steps include:
  • Activation of the pyrazole core with iodine or bromine.
  • Reaction with 2,2-difluoroethylamine under controlled pH to avoid side reactions.
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
    Yield optimization (e.g., 17–82%) depends on stoichiometry, catalyst loading (e.g., CuBr), and reaction time .

Q. How can the molecular structure of this compound be elucidated experimentally?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., difluoroethyl protons show splitting due to J-F coupling). Pyrazole C4-methyl groups resonate at δ ~2.5 ppm .
  • IR spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~215–245) .

Q. What analytical methods are recommended for assessing purity?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
  • Elemental analysis : Verify C, H, N percentages (e.g., target compound: C ~60%, H ~6%, N ~20%) with deviations <0.4% .
  • Melting point determination : Compare observed values (e.g., 104–173°C for related amines) to literature standards .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a pharmacological agent?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Screen against kinases or phosphodiesterases (PDEs) using fluorescence polarization assays. For example, measure IC₅₀ values against PDE4, as seen with structurally related pyrazole derivatives .
  • Cellular toxicity : Perform MTT assays on human PBMCs or cancer cell lines (e.g., IC₅₀ determination) .
  • In vivo models : Use rat pica feeding or α2-adrenoceptor anesthesia reversal to assess emetogenicity and therapeutic indices (TI = emesis D₅₀ / efficacy D₅₀) .

Q. What strategies mitigate instability of the difluoroethylamine moiety under physiological conditions?

  • Methodological Answer :
  • pH stability studies : Monitor degradation via HPLC at pH 1–10 (simulating GI tract conditions). Stabilizers like cyclodextrins or PEGylation can reduce hydrolysis .
  • Thermal analysis : Use TGA/DSC to identify decomposition thresholds (>150°C for solid-state stability) .
  • Protecting groups : Introduce tert-butyldimethylsilyl (TBDMS) groups on the amine during synthesis, removed post-target interaction .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PyRx to simulate interactions with PDE4 or kinase active sites. Validate with crystallographic data from SHELX-refined structures .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the difluoroethyl group in aqueous vs. lipid environments .

Data Contradiction Analysis

Observed Discrepancy Possible Causes Resolution Strategy
Varied synthetic yields (17% vs. 82% in analogous compounds) Catalyst efficiency (CuBr vs. Pd), solvent polarity, or oxygen sensitivityOptimize under inert atmosphere (N₂/Ar) and screen catalysts (e.g., PdCl₂ for higher yields).
NMR shift inconsistencies for pyrazole protons Solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerismRe-run NMR in deuterated solvents with controlled temperature (25°C).

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